REACTION_SMILES
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[CH2:30]([Cl:31])[Cl:32].[CH3:11][C:12]1([CH3:22])[CH2:13][O:14][CH:15]([CH2:18][CH2:19][CH2:20][OH:21])[O:16][CH2:17]1.[CH3:1][S:2]([CH3:3])=[O:4].[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[Cl:5][C:6]([C:7]([Cl:8])=[O:9])=[O:10]>>[CH3:11][C:12]1([CH3:22])[CH2:13][O:14][CH:15]([CH2:18][CH2:19][CH:20]=[O:21])[O:16][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)COC(CCCO)OC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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CC1(C)COC(CCC=O)OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |